3-monoiodothyronine

描述

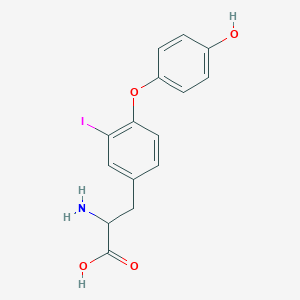

Structure

3D Structure

属性

IUPAC Name |

2-amino-3-[4-(4-hydroxyphenoxy)-3-iodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14INO4/c16-12-7-9(8-13(17)15(19)20)1-6-14(12)21-11-4-2-10(18)3-5-11/h1-7,13,18H,8,17H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQVOFSDWXYIRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=C(C=C(C=C2)CC(C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10865485 | |

| Record name | O-(4-Hydroxyphenyl)-3-iodotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16170-92-6, 29354-16-3 | |

| Record name | 3-Monoiodothyronine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016170926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Tyrosine, O-(4-hydroxyphenyl)-, monoiodo deriv. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029354163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Unseen Metabolite: A Technical Guide to the Discovery and History of 3-Monoiodothyronine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini

Senior Application Scientist

Abstract

For decades, the narrative of thyroid hormone biology has been dominated by thyroxine (T4) and triiodothyronine (T3). However, a diverse array of metabolites, collectively known as the "thyronome," plays a crucial and often overlooked role in fine-tuning thyroid hormone action. This technical guide delves into the discovery and history of one such metabolite, 3-monoiodothyronine (3-T1). We will explore the scientific journey from the foundational understanding of thyroid hormone metabolism to the specific identification and characterization of this seemingly minor, yet potentially significant, molecule. This document will detail the enzymatic pathways governing its formation, the analytical techniques developed for its detection, and the evolving understanding of its physiological relevance.

Introduction: Beyond T4 and T3 – The Expanding World of Thyroid Hormone Metabolites

The story of thyroid hormones began with the isolation of "thyroxin" (later thyroxine, T4) by Edward Kendall in 1914 and the determination of its chemical structure by Charles Harington and George Barger in 1926.[1][2] The subsequent discovery of the more potent 3,5,3'-triiodothyronine (T3) by Gross and Pitt-Rivers in the early 1950s established the concept of a prohormone (T4) being converted to an active hormone (T3) in peripheral tissues.[1][3] This pivotal discovery, facilitated by the advent of radioactive iodine and paper chromatography, opened a new era of research into thyroid hormone metabolism.[3] It became clear that the metabolic fate of thyroid hormones was not merely a process of degradation and elimination but a sophisticated system for regulating the local concentration of active hormone in target tissues.[4][5]

This understanding laid the groundwork for the eventual discovery of a broader spectrum of iodothyronines, including this compound. These metabolites are products of sequential monodeiodination of the parent hormones at the phenolic (outer) and tyrosyl (inner) rings.[6] This process gives rise to triiodothyronines (T3 and reverse T3), diiodothyronines (3,5-T2, 3,3'-T2, 3',5'-T2), and monoiodothyronines (3-T1 and 3'-T1), ultimately leading to the iodine-free thyronine (T0).[6]

The Enzymatic Machinery: Deiodinases as the Gatekeepers of Thyroid Hormone Action

The production of this compound is intrinsically linked to the activity of a family of selenoenzymes known as deiodinases.[7] These enzymes are critical for both the activation and inactivation of thyroid hormones, thereby controlling intracellular thyroid status in a precise, tissue-specific manner.[8][9] There are three main types of deiodinases:

-

Type 1 Deiodinase (D1): Primarily located in the liver, kidney, and thyroid, D1 can perform both outer and inner ring deiodination. It is involved in the production of circulating T3.[10]

-

Type 2 Deiodinase (D2): Found in the brain, pituitary, and brown adipose tissue, D2 is responsible for converting T4 to T3, providing a local supply of the active hormone to target cells.[9][10]

-

Type 3 Deiodinase (D3): As the major physiological inactivator of thyroid hormones, D3 catalyzes the removal of an iodine atom from the inner ring of T4 and T3, producing reverse T3 (rT3) and 3,3'-diiodothyronine (T2), respectively.[8][10]

The generation of 3-T1 is a step in the catabolic cascade of thyroid hormone metabolism. While the precise pathways can be complex and tissue-dependent, it is understood to be a product of the deiodination of diiodothyronines.

Metabolic Pathway Leading to this compound

The formation of 3-T1 is a part of a sequential deiodination process. The following diagram illustrates the key steps in the metabolic breakdown of thyroid hormones that can lead to the production of this compound.

Figure 1: Simplified metabolic pathway of thyroid hormones leading to the formation of this compound.

The Discovery and Characterization of this compound

The identification of less abundant thyroid hormone metabolites like 3-T1 was contingent on the development of highly sensitive analytical techniques. Early studies relied on paper chromatography and radio-labeled iodine to trace the metabolic fate of T4.[3] However, the definitive identification and quantification of molecules like 3-T1 required more advanced methods.

Analytical Methodologies for Detection

The journey to accurately measure 3-T1 and other thyroid hormone metabolites has seen significant advancements in analytical chemistry.

-

Radioimmunoassay (RIA): The development of radioimmunoassays provided a significant leap in sensitivity for measuring thyroid hormones.[11][12] Specific antibodies were raised against different iodothyronines, allowing for their quantification in biological samples like blood and amniotic fluid.[11] While highly sensitive, RIAs can sometimes be limited by the cross-reactivity of antibodies with structurally similar metabolites.[12]

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This has become the gold standard for the analysis of thyroid hormones and their metabolites.[13][14] HPLC-MS/MS offers high specificity and sensitivity, allowing for the separation and precise quantification of various iodothyronines, even at very low concentrations.[13][15] This technique has been instrumental in characterizing the full spectrum of the "thyronome" in various biological matrices.[16]

Experimental Protocol: A Generalized Workflow for HPLC-MS/MS Analysis of this compound

The following protocol outlines a general workflow for the extraction and analysis of 3-T1 from serum samples using HPLC-MS/MS.

-

Sample Preparation:

-

To 1 mL of serum, add an internal standard (e.g., a stable isotope-labeled version of 3-T1) to correct for extraction losses.

-

Deproteinize the sample by adding a solvent like acetonitrile.

-

Centrifuge to pellet the precipitated proteins.

-

Collect the supernatant.

-

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge with appropriate solvents (e.g., methanol followed by water).

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the thyroid hormone metabolites with an organic solvent (e.g., methanol or acetonitrile).

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of the mobile phase used for HPLC.

-

-

HPLC-MS/MS Analysis:

-

Inject the reconstituted sample into the HPLC system.

-

Separate the different iodothyronines on a suitable chromatography column.

-

Detect and quantify the eluting compounds using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

-

Figure 2: Generalized workflow for the analysis of this compound using HPLC-MS/MS.

Physiological Role and Clinical Significance: An Evolving Picture

The physiological role of this compound is still an area of active investigation. For a long time, it was considered an inactive metabolite, simply a byproduct of thyroid hormone degradation. However, emerging research suggests that 3-T1 and other "minor" metabolites may have biological activities of their own.[17]

It is important to distinguish this compound (3-T1) from 3-iodothyronamine (T1AM), a decarboxylated and deiodinated metabolite of thyroid hormone. While structurally related, T1AM has been shown to have distinct and potent biological effects, often opposing those of T3.[6]

Some studies have explored the potential for 3-T1 to bind to proteins, such as apolipoprotein B-100, which is a major component of low-density lipoproteins (LDL).[18][19] This interaction could have implications for lipid metabolism and cardiovascular health, but further research is needed to elucidate the physiological consequences of this binding.

Clinical studies have begun to measure the levels of various thyroid hormone metabolites, including 3-T1, in different physiological and pathological states.[20] For instance, altered levels of these metabolites have been observed in conditions such as liver cirrhosis and during critical illness.[20] These findings suggest that the profile of thyroid hormone metabolites may serve as a more nuanced indicator of thyroid status and overall metabolic health than just measuring T4 and T3 alone.

Future Directions and Unanswered Questions

The discovery and characterization of this compound have expanded our understanding of the complexity of thyroid hormone metabolism. However, several key questions remain:

-

What are the specific biological functions of 3-T1, if any? Does it interact with novel receptors or signaling pathways?

-

How do the levels of 3-T1 and other metabolites change in different disease states, and can these changes be used as diagnostic or prognostic markers?

-

Could 3-T1 or its derivatives have therapeutic potential?

Answering these questions will require continued research using advanced analytical techniques, in vitro and in vivo models, and well-designed clinical studies. The exploration of the "thyronome" is a frontier in endocrinology that promises to reveal new layers of complexity in thyroid hormone biology and may ultimately lead to new therapeutic strategies for a variety of diseases.

Conclusion

The journey of this compound from an obscure metabolite to a subject of scientific inquiry exemplifies the progress in our understanding of thyroid hormone biology. Its discovery was not a single event but rather the result of decades of foundational research into thyroid hormone metabolism, coupled with the development of powerful analytical tools. While the full physiological significance of 3-T1 is yet to be completely understood, its study underscores the importance of looking beyond the classical hormones to appreciate the intricate regulatory network that governs thyroid hormone action. For researchers and drug development professionals, the expanding world of thyroid hormone metabolites represents a rich and promising area for future investigation.

References

-

Title: Thyroid Hormone Metabolism: A Historical Perspective. Source: PubMed URL: [Link]

-

Title: Thyroid Hormone Metabolism: A Historical Perspective. Source: National Institutes of Health URL: [Link]

-

Title: History of the Thyroid. Source: Hormone Research in Paediatrics URL: [Link]

-

Title: 3-Monoiodothyronamine: the rationale for its action as an endogenous adrenergic-blocking neuromodulator. Source: PubMed Central URL: [Link]

-

Title: Deiodinases and the control of intracellular T3 concentrations. Source: Endocrine Abstracts URL: [Link]

-

Title: History of the Thyroid. Source: Hormone Research in Paediatrics - Ovid URL: [Link]

-

Title: Thyroid Hormone Metabolism: A Historical Perspective. Source: ResearchGate URL: [Link]

-

Title: 3-Iodothyronamine—A Thyroid Hormone Metabolite With Distinct Target Profiles and Mode of Action. Source: Endocrine Reviews URL: [Link]

-

Title: A radioimmunoassay for measurement of 3'-monoiodothyronine. Source: PubMed URL: [Link]

-

Title: Type 3 Deiodinase and Consumptive Hypothyroidism: A Common Mechanism for a Rare Disease. Source: Frontiers in Endocrinology URL: [Link]

-

Title: Role of the Iodothyronine Deiodinases in the Physiology and Pathophysiology of Thyroid Hormone Action. Source: PubMed Central URL: [Link]

-

Title: Role of hepatic deiodinases in thyroid hormone homeostasis and liver metabolism, inflammation, and fibrosis. Source: PubMed Central URL: [Link]

-

Title: Iodothyronine deiodinase. Source: Wikipedia URL: [Link]

-

Title: 3,5-Diiodo-L-Thyronine (3,5-T2) Exerts Thyromimetic Effects on Hypothalamus-Pituitary-Thyroid Axis, Body Composition, and Energy Metabolism in Male Diet-Induced Obese Mice. Source: PubMed Central URL: [Link]

-

Title: The physiological effects of 3,5',3'-triiodo-L-thyronine alone or combined with cortisol on cultured pavement cell epithelia from freshwater rainbow trout gills. Source: PubMed URL: [Link]

-

Title: The isolation of thyroxine (T4), the discovery of 3,5,3'-triiodothyronine (T3), and the identification of the deiodinases that generate T3 from T4: An historical review. Source: ResearchGate URL: [Link]

-

Title: Thyroid Function Tests. Source: NCBI Bookshelf URL: [Link]

-

Title: 3'-Monoiodothyronine. Source: Wikipedia URL: [Link]

-

Title: 3,3′- DIIODOTHYRONINE CONCENTRATIONS IN HOSPITALIZED OR THYROIDECTOMIZED PATIENTS: RESULTS FROM A PILOT STUDY. Source: National Institutes of Health URL: [Link]

-

Title: Identification and quantification of 3-iodothyronamine metabolites in mouse serum using liquid chromatography-tandem mass spectrometry. Source: PubMed Central URL: [Link]

-

Title: The Colorful Diversity of Thyroid Hormone Metabolites. Source: PubMed Central URL: [Link]

-

Title: 3-Iodotyrosine. Source: Wikipedia URL: [Link]

-

Title: The isolation of thyroxine (T4), the discovery of 3,5,3'-triiodothyronine (T3), and the identification of the deiodinases that generate T3 from T4: An historical review. Source: PubMed URL: [Link]

-

Title: A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity. Source: PubMed URL: [Link]

-

Title: Physiological Role and Use of Thyroid Hormone Metabolites - Potential Utility in COVID-19 Patients. Source: PubMed Central URL: [Link]

-

Title: Acute effects of triiodothyronine on arterial smooth muscle cells. Source: PubMed URL: [Link]

-

Title: HPLC-MS-MS analysis of thyroid hormones and iodotyrosines in knocked-out murine and natural human DEHAL-1 deficiency. Source: Usiena AIR URL: [Link]

-

Title: 3:5:3′-Triiodothyronine. 1. Isolation from thyroid gland and synthesis. Source: National Institutes of Health URL: [Link]

-

Title: 3:5:3' -triiodothyronine. 1. Isolation from thyroid gland and synthesis. Source: PubMed URL: [Link]

-

Title: diiodo-L-thyronine (3,3'-T2) in Human Serum: A Feasibility Study. Source: PubMed URL: [Link]

-

Title: Development of Analytical Methods to Quantify Thyroid Hormones (TH) in Multiple Biological Matrices to Facilitate the Prediction of Endocrine Disruption in the Testing and Assessment of Chemicals. Source: KLuedo URL: [Link]

-

Title: Effect of combination therapy with thyroxine (T-4) and 3,5,3 '-triiodothyronine versus T-4 monotherapy in patients with hypothyroidism, a double-blind, randomised cross-over study. Source: ResearchGate URL: [Link]

-

Title: Lessons from Randomised Clinical Trials for Triiodothyronine Treatment of Hypothyroidism: Have They Achieved Their Objectives?. Source: PubMed Central URL: [Link]

Sources

- 1. ovid.com [ovid.com]

- 2. karger.com [karger.com]

- 3. Thyroid Hormone Metabolism: A Historical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thyroid Hormone Metabolism: A Historical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. endocrine-abstracts.org [endocrine-abstracts.org]

- 8. Frontiers | Type 3 Deiodinase and Consumptive Hypothyroidism: A Common Mechanism for a Rare Disease [frontiersin.org]

- 9. Role of the Iodothyronine Deiodinases in the Physiology and Pathophysiology of Thyroid Hormone Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of hepatic deiodinases in thyroid hormone homeostasis and liver metabolism, inflammation, and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A radioimmunoassay for measurement of 3'-monoiodothyronine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thyroid Function Tests - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. HPLC-MS-MS analysis of thyroid hormones and iodotyrosines in knocked-out murine and natural human DEHAL-1 deficiency. [usiena-air.unisi.it]

- 14. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3'-diiodo-L-thyronine (3,3'-T2) in Human Serum: A Feasibility Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of Analytical Methods to Quantify Thyroid Hormones (TH) in Multiple Biological Matrices to Facilitate the Prediction of Endocrine Disruption in the Testing and Assessment of Chemicals [kluedo.ub.rptu.de]

- 16. The Colorful Diversity of Thyroid Hormone Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Physiological Role and Use of Thyroid Hormone Metabolites - Potential Utility in COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. 3,3′- DIIODOTHYRONINE CONCENTRATIONS IN HOSPITALIZED OR THYROIDECTOMIZED PATIENTS: RESULTS FROM A PILOT STUDY - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of 3-Monoiodothyronine: A Technical Guide for Researchers

This guide provides an in-depth exploration of the biosynthetic pathways of 3-monoiodothyronine (T1), a key metabolite in the intricate cascade of thyroid hormone metabolism. Designed for researchers, scientists, and professionals in drug development, this document elucidates the enzymatic landscape governing T1 formation, its physiological context, and the analytical methodologies crucial for its investigation. Our focus is on providing not just a descriptive overview, but a causal understanding of the biochemical processes and experimental strategies.

Introduction: Beyond T4 and T3 - The Significance of Iodothyronine Metabolites

The thyroid hormones, thyroxine (T4) and 3,5,3'-triiodothyronine (T3), are paramount regulators of metabolism, development, and physiological homeostasis in virtually all vertebrate tissues.[1][2] T4, the primary secretory product of the thyroid gland, functions as a prohormone, requiring conversion to the more biologically active T3.[1][2][3] This activation, along with the subsequent inactivation and degradation of thyroid hormones, is meticulously controlled by a family of selenoenzymes known as iodothyronine deiodinases.[3][4]

While T4 and T3 are the most studied thyroid hormones, their metabolism gives rise to a spectrum of other iodothyronines, each with potential, albeit less understood, physiological roles. Among these is this compound (T1). Understanding the biosynthesis of T1 is critical for a complete picture of thyroid hormone metabolism and may unveil novel regulatory mechanisms and biomarkers in thyroid pathophysiology. This guide will navigate the known pathways of T1 formation, the enzymatic players involved, and the state-of-the-art techniques for its quantification.

The Deiodinase Family: Architects of Thyroid Hormone Metabolism

The biosynthesis of this compound is intrinsically linked to the activity of the three types of iodothyronine deiodinases: Type 1 (D1), Type 2 (D2), and Type 3 (D3). A foundational understanding of their function is essential.

-

Type 1 Deiodinase (D1): Primarily located in the liver, kidneys, and thyroid, D1 is a versatile enzyme.[3][5] It can perform both outer ring deiodination (ORD), which activates T4 to T3, and inner ring deiodination (IRD), which is crucial for clearing reverse T3 (rT3) from circulation.[3][6] D1 exhibits a higher Michaelis constant (Km) for its substrates, implying lower affinity, and is sensitive to inhibition by propylthiouracil (PTU).[3][7]

-

Type 2 Deiodinase (D2): Found in the brain, pituitary, brown adipose tissue, and skeletal muscle, D2 is a dedicated activating enzyme.[2][5] It exclusively catalyzes ORD of T4 to generate T3 for local intracellular use.[4] D2 has a much lower Km for T4, making it highly efficient at producing T3 even at low substrate concentrations.[7] Its activity is regulated by ubiquitination and proteasomal degradation in the presence of its substrate, T4.[3]

-

Type 3 Deiodinase (D3): As the primary inactivating deiodinase, D3 is highly expressed in the placenta, fetal tissues, and the adult brain.[1][2][8] It exclusively catalyzes IRD, converting T4 to the inactive rT3 and T3 to 3,3'-diiodothyronine (3,3'-T2).[1][2][9] D3 plays a critical role in protecting tissues from excessive thyroid hormone exposure.[1]

The Core Biosynthetic Pathway of this compound

Current evidence indicates that this compound is not a primary product of the thyroid gland but rather a downstream metabolite of T4 and T3 in peripheral tissues. The principal pathway involves the sequential deiodination of these hormones, with 3,3'-diiodothyronine (3,3'-T2) emerging as the direct precursor to 3-T1.

Formation of the Precursor: 3,3'-Diiodothyronine (3,3'-T2)

The generation of 3,3'-T2 occurs through two main routes originating from T4:

-

Pathway 1: T4 → T3 → 3,3'-T2: The prohormone T4 is first activated to T3 through outer ring deiodination, a reaction catalyzed by D1 and D2. Subsequently, T3 undergoes inner ring deiodination by D3 to yield 3,3'-T2.[1][2][3] This pathway represents a key step in the inactivation of the biologically active T3.

-

Pathway 2: T4 → rT3 → 3,3'-T2: Alternatively, T4 can be inactivated to reverse T3 (rT3) via inner ring deiodination, a reaction catalyzed by D3.[1][3] rT3 is then subject to outer ring deiodination by D1 and D2 to form 3,3'-T2.[3]

The convergence of these two pathways on 3,3'-T2 underscores its central role as a metabolic intermediate in the thyroid hormone degradation cascade.

The Final Step: 3,3'-Diiodothyronine to this compound

The definitive step in the biosynthesis of 3-T1 is the deiodination of 3,3'-T2. Experimental evidence has demonstrated the in vivo conversion of 3,3'-T2 to 3-T1 in humans. While the specific deiodinase responsible for this final conversion is not definitively established in all literature, the characteristics of the deiodinases suggest that D1 is a likely candidate due to its broad substrate specificity, which includes diiodothyronines.

Diagram of the Main Biosynthetic Pathways of this compound

Caption: Major enzymatic pathways leading to the formation of this compound.

Alternative Metabolic Fates of Iodothyronines

While deiodination is the primary pathway for thyroid hormone metabolism, other enzymatic modifications can occur, influencing the bioavailability and degradation of iodothyronines. These alternative pathways include:

-

Sulfation: The addition of a sulfate group to the phenolic hydroxyl group of iodothyronines is catalyzed by sulfotransferases. Sulfation can accelerate the deiodination of T4 and T3 to their inactive metabolites.[10] For example, sulfated T3 is a substrate for D1, leading to its degradation.[10]

-

Glucuronidation: Conjugation with glucuronic acid, primarily in the liver, increases the water solubility of thyroid hormones, facilitating their excretion in bile and feces.[10]

-

Oxidative Deamination and Decarboxylation: The alanine side chain of iodothyronines can be modified to form iodothyroacetic acids, such as tetraiodothyroacetic acid (Tetrac) and triiodothyroacetic acid (Triac).[10]

These alternative pathways can compete with or precede deiodination, adding another layer of complexity to the regulation of thyroid hormone activity.

Quantitative Insights into this compound

The physiological concentrations of this compound are significantly lower than those of T4 and T3, reflecting its position as a downstream metabolite.

| Iodothyronine | Typical Serum Concentration in Euthyroid Adults |

| Thyroxine (T4) | 5-12 µg/dL |

| 3,5,3'-Triiodothyronine (T3) | 80-230 ng/dL[11] |

| This compound (3-T1) | 2.9 ± 1.7 ng/dL[6] |

| 3'-Monoiodothyronine (3'-T1) | 7.4 pmol/L (approx. 0.3 ng/dL)[8] |

Note: Values can vary between laboratories and methodologies.

In pathological states, these concentrations can be altered. For instance, serum levels of 3-T1 are significantly higher in thyrotoxic patients (6.2 ± 3.9 ng/dL) and can be elevated in conditions of severe non-thyroidal illness.[6]

Experimental Protocols for the Analysis of this compound

Accurate quantification of this compound requires sensitive and specific analytical methods due to its low circulating concentrations and the presence of structurally similar iodothyronines. The two primary methodologies employed are radioimmunoassay (RIA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Radioimmunoassay (RIA)

RIA has historically been a cornerstone for the measurement of thyroid hormones.

Principle of the Assay: This method relies on the competition between unlabeled T1 in a sample and a known amount of radiolabeled T1 for binding to a limited number of specific anti-T1 antibodies. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled T1 in the sample.

Step-by-Step Methodology:

-

Sample Preparation:

-

Serum or plasma samples are typically extracted to remove interfering proteins and lipids. A common method is ethanol extraction.

-

To inhibit the binding of T1 to serum binding proteins, agents like 8-anilino-1-naphthalene sulphonic acid (ANS) can be used.[8]

-

Chromatographic separation, for example using Sephadex G25F minicolumns, may be employed to isolate T1 from other cross-reactive iodothyronines.[8]

-

-

Assay Procedure:

-

A known concentration of radiolabeled T1 (e.g., [¹²⁵I]T1 or tritiated T1) is mixed with the prepared sample or standard.

-

A specific anti-T1 antibody is added to the mixture.

-

The mixture is incubated to allow competitive binding to reach equilibrium.

-

The antibody-bound T1 is separated from the free T1. This can be achieved by precipitation of the antibody-antigen complex with a secondary antibody (e.g., goat anti-rabbit IgG) or by using solid-phase coupled antibodies.

-

The radioactivity of the bound fraction is measured using a gamma counter (for ¹²⁵I) or a scintillation counter (for ³H).

-

-

Data Analysis:

-

A standard curve is generated by plotting the percentage of bound radiolabeled T1 against the concentration of the unlabeled T1 standards.

-

The concentration of T1 in the unknown samples is determined by interpolating their percentage of bound radioactivity on the standard curve.

-

Causality Behind Experimental Choices:

-

Extraction: This step is crucial to remove matrix effects and prevent non-specific binding, thereby increasing the accuracy of the assay.

-

Use of ANS: Thyroid hormone-binding proteins in serum have high affinity for iodothyronines and would interfere with the antibody-antigen binding. ANS displaces T1 from these proteins, making it available for the assay.

-

Antibody Specificity: The choice of antibody is paramount. A highly specific antibody minimizes cross-reactivity with other iodothyronines (T4, T3, T2 isomers), which are present at much higher concentrations and could lead to erroneously high T1 measurements.

Workflow for Radioimmunoassay of this compound

Caption: A generalized workflow for the quantification of 3-T1 by RIA.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a powerful alternative to immunoassays, offering high specificity and the ability to measure multiple analytes simultaneously.

Principle of the Assay: This technique combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. Molecules are separated based on their physicochemical properties and then fragmented and detected based on their unique mass-to-charge ratios.

Step-by-Step Methodology:

-

Sample Preparation:

-

Protein Precipitation: Proteins in the serum or plasma sample are precipitated, typically with a cold organic solvent like acetonitrile or methanol. This step removes the bulk of proteins that can interfere with the analysis.

-

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): To further clean up the sample and concentrate the analytes, either LLE (e.g., with methyl tert-butyl ether) or SPE is performed. SPE with mixed-mode cartridges (combining reversed-phase and ion-exchange properties) can be particularly effective for isolating iodothyronines.

-

Internal Standards: Stable isotope-labeled internal standards (e.g., ¹³C-labeled T1) are added at the beginning of the sample preparation process. These standards are chemically identical to the analyte but have a different mass, allowing for accurate quantification by correcting for analyte loss during sample preparation and for variations in instrument response.

-

-

LC Separation:

-

The extracted and reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A reversed-phase column (e.g., C18) is commonly used to separate the iodothyronines based on their hydrophobicity.

-

A gradient elution with a mobile phase consisting of an aqueous component (often with a formic acid modifier) and an organic component (e.g., methanol or acetonitrile) is employed to resolve the different iodothyronines.

-

-

MS/MS Detection:

-

The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which ionizes the analytes.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion (the ionized T1 molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte.

-

At least two MRM transitions are typically monitored for each analyte to ensure confident identification.

-

-

Data Analysis:

-

The analyte concentration is determined by calculating the ratio of the peak area of the analyte to the peak area of its corresponding internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and internal standard.

-

Causality Behind Experimental Choices:

-

Internal Standards: The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry. Because they behave almost identically to the analyte during extraction and ionization, they provide the most accurate correction for any variability in the analytical process.

-

MRM: This detection mode provides a high degree of specificity. It is highly unlikely that another compound in the sample will have the same retention time, the same precursor ion mass, and the same product ion mass as the analyte of interest, thus minimizing the risk of interferences.

-

Chromatographic Separation: While MS/MS is highly specific, chromatographic separation is still crucial, especially when dealing with isomers (e.g., different T2 isomers), which may have the same precursor and product ions. Baseline separation of these isomers is necessary for their individual quantification.

Conclusion and Future Directions

The biosynthesis of this compound is a testament to the intricate and tightly regulated nature of thyroid hormone metabolism. Primarily formed through the sequential deiodination of T4 and T3, with 3,3'-diiodothyronine as its direct precursor, the formation of 3-T1 is governed by the interplay of the deiodinase enzymes. While significant progress has been made in elucidating these pathways and developing robust analytical methods for T1 quantification, several areas warrant further investigation.

Future research should focus on definitively identifying the specific deiodinases responsible for each step in the metabolic cascade leading to T1 and characterizing their kinetic properties in detail. Furthermore, exploring the potential biological activity of 3-T1, if any, could open new avenues in our understanding of thyroid hormone signaling. The continued development and application of highly sensitive analytical techniques like LC-MS/MS will be instrumental in these endeavors, allowing for a more comprehensive profiling of iodothyronine metabolites in various physiological and pathological states. This will ultimately contribute to a more nuanced understanding of thyroid hormone action and may lead to the development of novel diagnostic and therapeutic strategies.

References

-

Corcoran, J. M., & Eastman, C. J. (1981). Measurement of 3'-monoiodothyronine in Human Serum. Clinical Endocrinology, 15(1), 11–18. [Link]

-

van der Spek, R., Fliers, E., & Boelen, A. (2020). Multi-analyte thyroid function testing by LC-MS/MS. American Association for Clinical Chemistry. [Link]

-

Sabatino, L., Iervasi, G., & Vassalle, C. (2021). Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. Endocrinology and Metabolism, 36(5), 952–963. [Link]

-

Gereben, B., Zavacki, A. M., Ribich, S., Kim, B. W., Larsen, P. R., & Bianco, A. C. (2017). Metabolism of Thyroid Hormone. In Endotext. MDText.com, Inc. [Link]

-

Luongo, C., Ambrosio, R., Salzano, S., D'Auria, A., & Salvatore, D. (2019). Type 3 Deiodinase and Consumptive Hypothyroidism: A Common Mechanism for a Rare Disease. Frontiers in Endocrinology, 10, 72. [Link]

-

Luongo, C., & Salvatore, D. (2018). Type 3 Deiodinase: Role in Cancer Growth, Stemness, and Metabolism. Frontiers in Endocrinology, 9, 683. [Link]

-

Chopra, I. J., & Teco, G. N. (1982). Monodeiodination of 3,5,3'-triiodothyronine and 3,3',5'-triiodothyronine to 3,3'-diiodothyronine in vitro. Endocrinology, 110(1), 89–97. [Link]

-

DeGroot, L. J., Larsen, P. R., & Hennemann, G. (1996). Thyroid Function Tests. In Clinical Methods: The History, Physical, and Laboratory Examinations (3rd ed.). Butterworths. [Link]

-

Bianco, A. C., & Kim, B. W. (2011). Physiological role and regulation of iodothyronine deiodinases: a 2011 update. Endocrine Practice, 17(Suppl 1), 31–39. [Link]

-

Dentice, M., & Salvatore, D. (2011). Deiodinases: the balance of thyroid hormone: local impact of thyroid hormone inactivation. Journal of Endocrinology, 209(3), 273–282. [Link]

-

Gavin, L. A., Bui, F., McMahon, F., & Cavalieri, R. R. (1980). Sequential deiodination of thyroxine to 3,3'-diiodothyronine via 3,5,3'-triiodothyronine and 3,3',5'-triiodothyronine in rat liver homogenate. The effects of fasting versus glucose feeding. The Journal of Biological Chemistry, 255(1), 49–54. [Link]

-

Wikipedia contributors. (2024, January 5). Iodothyronine deiodinase. In Wikipedia, The Free Encyclopedia. [Link]

-

Wu, S. Y., Green, W. L., Huang, W. S., Hays, M. T., & Chopra, I. J. (2005). Alternate pathways of thyroid hormone metabolism. Thyroid, 15(8), 943–958. [Link]

-

Negro, R., & Attanasio, R. (2017). Metabolism of thyroid hormones by types 1, 2, and 3 deiodinases. ResearchGate. [Link]

-

Hoefig, C. S., Köhrle, J., & Schweizer, U. (2015). Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS. Methods in Molecular Biology, 1200, 159–174. [Link]

-

Schumm-Draeger, P. M., & Saller, B. (1999). Type 1 deiodinase is stimulated by iodothyronines and involved in thyroid hormone metabolism in human somatomammotroph GX cells. European Journal of Endocrinology, 140(4), 367–373. [Link]

-

Wu, S. Y., & Green, W. L. (2005). Alternate Pathways of Thyroid Hormone Metabolism. ResearchGate. [Link]

-

Corcoran, J. M., & Eastman, C. J. (1983). Radioimmunoassay of 3-L-monoiodothyronine: application in normal human physiology and thyroid disease. The Journal of Clinical Endocrinology and Metabolism, 57(1), 66–70. [Link]

-

Wejaphikul, K., & Groeneweg, S. (2021). Role of hepatic deiodinases in thyroid hormone homeostasis and liver metabolism, inflammation, and fibrosis. Journal of Endocrinology, 249(3), R81–R95. [Link]

-

Chopra, I. J. (1978). Monodeiodination of 3,5,3'-triiodothyronine and 3,3',5'-triiodothyronine to 3,3'-diiodothyronine in vitro. Endocrinology, 102(4), 1099–1106. [Link]

-

Hoefig, C. S., & Köhrle, J. (2015). Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS. ResearchGate. [Link]

-

van der Spek, R. D., & Fliers, E. (2018). A combined LC-MS/MS and LC-MS3 multi-method for the quantification of iodothyronines in human blood serum. ResearchGate. [Link]

-

Wu, S. Y., & Green, W. L. (2005). Alternate Pathways of Thyroid Hormone Metabolism. Semantic Scholar. [Link]

-

Kumar, S., & Ghorai, P. K. (2022). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. Molecules, 27(21), 7291. [Link]

-

Visser, T. J., van der Does-Tobe, I., Docter, R., & Hennemann, G. (1976). Kinetics of enzymic reductive deiodination of iodothyronines. Effect of pH. Biochemical Journal, 157(2), 479–482. [Link]

Sources

- 1. Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Type 3 Deiodinase and Consumptive Hypothyroidism: A Common Mechanism for a Rare Disease [frontiersin.org]

- 3. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Iodothyronine deiodinase - Wikipedia [en.wikipedia.org]

- 5. Role of hepatic deiodinases in thyroid hormone homeostasis and liver metabolism, inflammation, and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. etj.bioscientifica.com [etj.bioscientifica.com]

- 7. researchgate.net [researchgate.net]

- 8. thyroidpatients.ca [thyroidpatients.ca]

- 9. Deiodinases: the balance of thyroid hormone: local impact of thyroid hormone inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alternate pathways of thyroid hormone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

The Final Frontier of Thyroid Hormone Catabolism: A Technical Guide to the Deiodination of Diiodothyronines to Monoiodothyronine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolism of thyroid hormone is a tightly regulated cascade crucial for physiological homeostasis. While the activation of thyroxine (T4) to triiodothyronine (T3) is well-understood, the subsequent inactivation and degradation pathways remain less explored. This guide provides a detailed examination of a critical step in this catabolic cascade: the enzymatic deiodination of diiodothyronines (T2) to monoiodothyronines (T1). We will delve into the specific roles of the deiodinase enzymes, the mechanics of the reactions they catalyze, and the advanced analytical methodologies required to study these low-abundance metabolites. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating thyroid hormone signaling, metabolic disorders, and the therapeutic modulation of deiodinase activity.

The Thyroid Hormone Metabolic Cascade: Beyond Activation

Thyroid hormone signaling is primarily mediated by T3 binding to nuclear receptors, which influences gene expression in nearly every cell of the body.[1] The prohormone T4 is the main secretory product of the thyroid gland, and its conversion to the more biologically active T3 is a pivotal activation step. However, the system is finely tuned by inactivating pathways that prevent excessive hormone action.[2][3] This inactivation is not a single event but a multi-step process.

The deiodinase enzymes catalyze the removal of iodine atoms from the thyronine backbone, a process that can either activate or inactivate the hormone.[4][5] Inner ring deiodination of T4 produces reverse T3 (rT3), an inactive metabolite, while the deiodination of T3 leads to the formation of various diiodothyronine (T2) isomers, such as 3,3'-T2.[3][6] These T2 molecules are not inert endpoints; they are substrates for further deiodination, leading to the production of monoiodothyronines (T1) and ultimately the iodine-free thyronine (T0). Understanding this complete catabolic process is essential for a full picture of thyroid hormone homeostasis and dysregulation in disease.

The Deiodinase Enzyme Family: Key Catalysts of Iodothyronine Metabolism

Three homologous, selenocysteine-containing enzymes, known as iodothyronine deiodinases (D1, D2, and D3), orchestrate the activation and inactivation of thyroid hormones.[1][7] They are integral membrane proteins with distinct tissue distributions, subcellular localizations, and catalytic properties that dictate their specific physiological roles.[3][8]

-

Type 1 Deiodinase (D1): Primarily located in the plasma membrane of tissues like the liver, kidneys, and thyroid.[8] D1 can perform both outer and inner ring deiodination and is considered a major contributor to circulating T3 levels, particularly in hyperthyroid states.[9] Its preference for rT3 as a substrate also positions it as a key scavenger enzyme, clearing inactive hormones and recycling iodine.[9]

-

Type 2 Deiodinase (D2): Found in the endoplasmic reticulum membrane, placing it in close proximity to the nucleus.[8] D2 exclusively performs outer ring deiodination, converting T4 to T3, and is the primary source of intracellular T3 in specific tissues like the brain, pituitary, and brown adipose tissue.[1][4] Its activity is tightly regulated to maintain local T3 homeostasis.[1][10]

-

Type 3 Deiodinase (D3): The primary physiological inactivator of thyroid hormone.[11] Located at the plasma membrane, D3 exclusively catalyzes inner ring deiodination, converting T4 to rT3 and T3 to 3,3'-T2, thereby terminating hormone action.[2] It is highly expressed during development and in specific adult tissues to protect cells from excess thyroid hormone.[4][12]

The distinct characteristics of these enzymes are fundamental to their roles in metabolizing not just T4 and T3, but also their downstream products like the diiodothyronines.

Table 1: Comparative Properties of Iodothyronine Deiodinases

| Feature | Type 1 Deiodinase (D1) | Type 2 Deiodinase (D2) | Type 3 Deiodinase (D3) |

| Primary Function | T3 production & clearance of rT3[9] | Local, intracellular T3 production[1][4] | T4 and T3 inactivation[2] |

| Deiodination Site | Outer & Inner Ring[8] | Outer Ring Only[8][13] | Inner Ring Only[8][13] |

| Substrate Preference | rT3 > T4 > T3[8][12] | T4 > rT3[8] | T3 > T4[8] |

| Kₘ for T4 | Micromolar (μM) range[8][12] | Nanomolar (nM) range[8][14] | Nanomolar (nM) range[14] |

| Subcellular Location | Plasma Membrane[1][8] | Endoplasmic Reticulum[1][8] | Plasma Membrane[1][8] |

| Inhibition by PTU | High Sensitivity[15][16] | Insensitive | Insensitive |

| Reaction Kinetics | Ping-Pong[8][15] | Sequential | Sequential |

The Deiodination of Diiodothyronines (T2) to Monoiodothyronine (T1)

The conversion of T2 to T1 represents the penultimate step in the complete deiodination of the thyronine molecule. This process is primarily a function of the inactivating and scavenging capabilities of D1 and D3. For instance, 3,3'-T2, a direct product of T3 inactivation by D3, is further deiodinated to 3-monoiodothyronine (3-T1).[3] The specific deiodinase involved depends on the tissue and the specific T2 isomer. The ability of D1 to deiodinate a broad range of iodothyronines makes it a likely catalyst for many of these terminal reactions, contributing to the efficient recycling of iodide.[15]

Caption: Experimental workflow for an in vitro deiodinase assay.

Analytical Techniques for Quantifying Iodothyronines

Accurate quantification of T2 substrates and T1 products is paramount. Two primary techniques dominate this field: HPLC and LC-MS/MS.

HPLC with UV detection is a robust method for separating and quantifying iodothyronines. [17]

-

Principle: Reversed-phase chromatography, typically using a C18 column, separates the compounds based on their hydrophobicity. An acidic mobile phase (e.g., acetonitrile/water with acetic acid or TFA) ensures good peak shape. [18][19]* Detection: Iodothyronines can be detected by their UV absorbance, typically around 225-240 nm. [17][20]* Protocol Steps (Post-Assay):

-

Sample Preparation: Centrifuge the terminated reaction mixture to pellet precipitated proteins.

-

Injection: Inject the supernatant onto the HPLC system.

-

Separation: Run a gradient mobile phase (e.g., increasing acetonitrile concentration) to elute the compounds.

-

Quantification: Integrate the peak areas corresponding to the T1 product and T2 substrate. Concentrations are determined by comparison to a standard curve generated from known amounts of pure compounds. [18]An internal standard should be used to correct for injection volume variability. [19]

-

For the highest sensitivity and specificity, LC-MS/MS is the gold standard. [21][22]This is particularly critical for detecting endogenous T1 and T2 levels in biological fluids or tissues. [23][24]

-

Principle: LC separates the compounds, which are then ionized (typically via electrospray ionization, ESI) and detected by a mass spectrometer. [25]Tandem MS (MS/MS) provides exquisite specificity by selecting a specific parent ion (the molecular weight of the analyte) and fragmenting it to produce characteristic daughter ions. This process, known as Multiple Reaction Monitoring (MRM), filters out chemical noise and allows for precise quantification even at very low concentrations. [25]* Methodological Imperatives:

-

Sample Cleanup: Biological samples require extensive cleanup prior to analysis to remove interfering substances like salts and lipids. Solid-Phase Extraction (SPE) is a common and effective technique. [19][23] * Internal Standards: The use of stable isotope-labeled internal standards (e.g., ¹³C₆-T2) is essential for accurate quantification, as they co-elute with the analyte and correct for variations in sample preparation and matrix effects. [23]

-

Table 2: Example MRM Transitions for LC-MS/MS Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| 3,3'-Diiodothyronine (3,3'-T2) | 525.9 | 479.9 / 352.9 | ESI+ [25] |

| 3,5-Diiodothyronine (3,5-T2) | 525.9 | 398.9 / 271.9 | ESI+ |

| This compound (3-T1) | 399.9 | 353.9 / 226.9 | ESI+ |

| 3'-Monoiodothyronine (3'-T1) | 399.9 | 273.0 / 146.0 | ESI+ |

| Note: Exact m/z values may vary slightly based on instrumentation and specific adducts. |

Challenges and Future Directions

The study of T2 to T1 deiodination presents significant challenges, primarily due to the very low physiological concentrations of these metabolites. [23]This necessitates the use of highly sensitive analytical platforms like LC-MS/MS and makes in vivo studies difficult.

Future research will likely focus on several key areas:

-

Biological Activity of Metabolites: While largely considered inactive catabolites, some studies suggest that T2 isomers may have biological effects of their own, independent of the classical nuclear receptors. [9]The potential function of T1 remains almost entirely unknown.

-

Pharmacological Modulation: Developing specific inhibitors or activators for each deiodinase isoform is a major goal in drug development. [26]Understanding how such compounds affect the entire metabolic cascade, including T2 and T1 flux, will be critical for predicting their full physiological impact.

-

Advanced Analytics: Continued improvements in mass spectrometry sensitivity and high-throughput sample preparation will be essential to further probe the dynamics of these metabolic pathways in health and disease. [22] By elucidating the final steps of thyroid hormone breakdown, researchers can achieve a more complete understanding of thyroid physiology, paving the way for novel diagnostic strategies and therapeutic interventions for a range of metabolic diseases.

References

- Wikipedia. Iodothyronine deiodinase.

- Sabatino, L., et al. (2021). Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. Endocrinology and Metabolism.

- Sabatino, L., et al. (2021). Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions.

- Bianco, A. C. (2021). Deiodinases and the Metabolic Code for Thyroid Hormone Action. Endocrine Society.

- ZRT Laboratory. (2015). Clearing up Confusion about Reverse T3: Part 1. The Deiodinases & Thyroid Hormone Bioavailability.

- Luidens, M. K., et al. Role of hepatic deiodinases in thyroid hormone homeostasis and liver metabolism, inflammation, and fibrosis. PMC - PubMed Central.

- Gereben, B., et al. Deiodinases and their intricate role in thyroid hormone homeostasis. Semantic Scholar.

- Grokipedia. Iodothyronine deiodinase.

- Samanidou, V. F., et al. Rapid HPLC analysis of thyroid gland hormones tri-iodothyronine (T-3) and thyroxine (T-4) in human biological fluids after SPE.

- Salvatore, D.

- Samanidou, V. F., et al. RAPID HPLC ANALYSIS OF THYROID GLAND HORMONES TRI-IODOTHYRONINE (T3) AND THYROXINE (T4) IN HUMAN BIOLOGICAL FLUIDS AFTER SPE. Taylor & Francis Online.

- Oxford Academic. Deiodinases. Endocrinology.

- Thyroid Patients Canada. (2018). Deiodinase type 3 and Reverse T3.

- Wikipedia. Deiodinase.

- Pappa, H., et al. (2005). Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction.

- Sabatino, L., et al.

- Pachucki, J., et al. (2014). The Enzymatic Activity of Type 1 Iodothyronine Deiodinase (D1) is Low in Liver Hemangioma: A Preliminary Study. NIH.

- Dentice, M., et al. (2014). Type 3 Deiodinase and Consumptive Hypothyroidism: A Common Mechanism for a Rare Disease. PMC - PubMed Central.

- Bassett, J. H. D., et al. Iodothyronine deiodinase enzyme activities in bone. PMC - PubMed Central.

- Samanidou, V. F., et al. (2000). rapid hplc analysis of thyroid gland hormones tri-iodothyronine (t3) and thyroxine (t4) in human biological fluids after spe.

- Gereben, B. (2015). Strategies to measure individualized deiodinase activity in the presence of other deiodinases.

- Thyroid Patients Canada. (2021). The 7 lessons of the thyroid hormone deiodinases.

- Grymula, K., et al. (2016). Enzymatic activity of type 1 iodothyronine deiodinase in selected liver tumors. PMC - NIH.

- Larsen, P. R., et al. (2008). Defining the Roles of the Iodothyronine Deiodinases: Current Concepts and Challenges. Endocrinology.

- van Deventer, H. E., et al. (2020). A Mass Spectrometry-Based Panel of Nine Thyroid Hormone Metabolites in Human Serum. Clinical Chemistry.

- ResearchGate. (2015). Strategies to measure individualized deiodinase activity in the presence of other deiodinases.

- Childs, W. (2025). Thyroid Deiodinase: How D1, D2 & D3 Enzymes Alter Your Thyroid. Dr. Westin Childs.

- Giri, D., et al. (2025). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. MDPI.

- Gereben, B., et al. (2012). The Deiodinase Trio and Thyroid Hormone Signaling. PMC - PubMed Central - NIH.

- Visser, T. J. (2017). Metabolism of Thyroid Hormone. Endotext - NCBI Bookshelf.

- Pappa, H., et al. (2025). Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction.

- ResearchGate. (2008). Metabolism of thyroid hormones by types 1, 2, and 3 deiodinases.

- The School of Applied Functional Medicine. (2024). Deiodinase 3 (DIO3), Reverse T3 Confusion, and Constrained T3.

- Schweizer, U., & Steegborn, C. (2025). New insights into the structure and mechanism of iodothyronine deiodinases. Request PDF.

- Visser, T. J., et al. (2000).

- Schweizer, U., & Steegborn, C. (2015).

- Renko, K., et al. (2022). Tentative Application of a Streamlined Protocol to Determine Organ-Specific Regulations of Deiodinase 1 and Dehalogenase Activities as Readouts of the Hypothalamus-Pituitary-Thyroid-Periphery-Axis. PMC - PubMed Central.

- Maia, A. L., et al. (2011). Type 1 iodothyronine deiodinase in human physiology and disease. Journal of Endocrinology.

- Thyroid Patients Canada. (2021). Meet deiodinase type 1 (D1): The philanthropist enzyme.

- van Deventer, H. E., et al. (2020). Mass Spectrometry-Based Panel of Nine Thyroid Hormone Metabolites in Human Serum. Clinical Chemistry.

- Zuniga, J., et al. (2017). LC-MS/MS Quantitative Analysis of 11 Total Thyroid Hormones and Metabolites in Serum for Clinical Research Use.

- Jonklaas, J., & Sathasivam, A. (2015). Thyroid hormone testing by tandem mass spectrometry. PubMed - NIH.

- Gara, L., et al. (2025). Deiodinases' Inhibitors: A Double-Edged Sword. PubMed.

- Maia, A. L., et al. (2025). Type 1 iodothyronine deiodinase in human physiology and disease: Deiodinases: the balance of thyroid hormone.

- Benchchem. Technical Support Center: Analysis of 3,3'-Diiodo-L-thyronine by Mass Spectrometry.

- DeGroot, L. J., et al. Thyroid Function Tests. Clinical Methods - NCBI Bookshelf - NIH.

Sources

- 1. Iodothyronine deiodinase - Wikipedia [en.wikipedia.org]

- 2. endocrine-abstracts.org [endocrine-abstracts.org]

- 3. The Deiodinase Trio and Thyroid Hormone Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deiodinases and the Metabolic Code for Thyroid Hormone Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Role of hepatic deiodinases in thyroid hormone homeostasis and liver metabolism, inflammation, and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deiodinase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Clearing up Confusion about Reverse T3: Part 1. The Deiodinases & Thyroid Hormone Bioavailability - ZRT Laboratory [zrtlab.com]

- 10. academic.oup.com [academic.oup.com]

- 11. thyroidpatients.ca [thyroidpatients.ca]

- 12. grokipedia.com [grokipedia.com]

- 13. researchgate.net [researchgate.net]

- 14. Iodothyronine deiodinase enzyme activities in bone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. joe.bioscientifica.com [joe.bioscientifica.com]

- 16. thyroidpatients.ca [thyroidpatients.ca]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. academic.oup.com [academic.oup.com]

- 22. Thyroid hormone testing by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A Mass Spectrometry-Based Panel of Nine Thyroid Hormone Metabolites in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. documents.thermofisher.com [documents.thermofisher.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Deiodinases' Inhibitors: A Double-Edged Sword - PubMed [pubmed.ncbi.nlm.nih.gov]

endogenous function of 3-monoiodothyronine

An In-depth Technical Guide to the Endogenous Function of 3-Monoiodothyronine

Executive Summary

For decades, the study of thyroid endocrinology has been dominated by the actions of thyroxine (T4) and triiodothyronine (T3). However, a growing body of evidence reveals a more complex and nuanced signaling landscape involving a cast of thyroid hormone metabolites with unique biological activities. This guide focuses on one such molecule, this compound (T1), and its principal amine derivative, 3-iodothyronamine (T1AM). Far from being mere inactive byproducts, these endogenous compounds exert rapid and profound physiological effects that are often distinct from, and sometimes diametrically opposed to, those of classical thyroid hormones. T1AM, in particular, has emerged as a potent neuromodulator and metabolic regulator, acting not through traditional nuclear thyroid hormone receptors, but via membrane-bound G protein-coupled receptors, most notably the Trace Amine-Associated Receptor 1 (TAAR1). This document provides a comprehensive overview of the biosynthesis, molecular mechanisms, physiological functions, and analytical methodologies related to T1 and T1AM, offering a critical resource for researchers, scientists, and drug development professionals seeking to explore this new frontier of thyroid hormone signaling.

Chapter 1: Introduction to the "Other" Iodothyronines

The narrative of thyroid hormone function has traditionally centered on the genomic actions of T3, which regulates metabolism, growth, and development over hours and days by binding to nuclear receptors and modulating gene expression.[1] T4 is largely considered a prohormone for T3.[2][3] This classical view, while fundamentally correct, is incomplete. The discovery of 3-iodothyronamine (T1AM) as a naturally occurring, biologically active metabolite of thyroid hormone in 2004 marked a paradigm shift.[1][4] This endogenous amine was found to elicit immediate and dramatic physiological responses, including severe hypothermia and bradycardia, effects opposite to the hyperthermic and tachycardic state associated with excess T3.[1][5]

These findings illuminated a novel signaling axis within the thyroid system, mediated by metabolites acting through non-classical, non-genomic pathways.[1] Understanding the function of T1 and T1AM is therefore critical for a complete picture of thyroid endocrinology and holds significant potential for therapeutic innovation in fields as diverse as metabolic disease, cardiovascular medicine, and neurology. This guide synthesizes the current state of knowledge, providing the technical and theoretical foundation necessary to investigate this exciting class of signaling molecules.

Chapter 2: Biosynthesis and Metabolic Fate of this compound

The journey from the primary thyroid hormone T4 to T1 and its derivatives is a precisely regulated enzymatic cascade. This pathway not only serves to inactivate T4 and T3 but also to generate a new class of biologically active molecules.

The Deiodination Cascade

The production of all iodothyronines is governed by a family of selenoenzymes known as deiodinases (DIOs).[2][4] There are three main types:

-

Type 1 Deiodinase (DIO1): Primarily located in the liver and kidney, it can perform both outer and inner ring deiodination.[2][6]

-

Type 2 Deiodinase (DIO2): Found in tissues like the brain, pituitary, and brown adipose tissue, it exclusively performs outer ring deiodination, converting T4 to the highly active T3.[2][6]

-

Type 3 Deiodinase (DIO3): The primary inactivating deiodinase, it removes an iodine from the inner ring, converting T4 to reverse T3 (rT3) and T3 to 3,3'-diiodothyronine (T2).[2][6]

Sequential monodeiodination of T4 and T3 at either the phenolic (outer) or tyrosyl (inner) ring generates a series of metabolites, including triiodothyronines (T3, rT3), diiodothyronines (e.g., 3,5-T2, 3,3'-T2), and ultimately, monoiodothyronines (3-T1, 3'-T1).[4]

Formation of 3-Iodothyronamine (T1AM)

The currently accepted biosynthetic pathway for T1AM involves a combination of deiodination and decarboxylation of thyroid hormone precursors.[4] While the exact sequence is an area of active research, evidence suggests that T4 can be sequentially deiodinated and then decarboxylated to form T1AM.[7] An alternative and significant pathway involves the deiodination of the T4 metabolite, reverse T3 (rT3).[8]

Catabolism and Elimination

Once formed, T1AM is subject to further metabolism. A primary route is oxidative deamination, which converts T1AM to 3-iodothyroacetic acid (TA1).[7][9] It can also be a substrate for DIO3, leading to the formation of the non-iodinated thyronamine (T0AM).[9] Additionally, sulfation pathways exist for T1 metabolites.[10] Unlike other iodothyronines, 3'-T1 appears to be primarily eliminated by the kidneys, as evidenced by its dramatically elevated serum levels in patients with chronic renal failure.[11]

Figure 1: Biosynthesis and metabolism of T1 and T1AM.

Chapter 3: Molecular Mechanisms of Action: Beyond Nuclear Receptors

The actions of T1AM are rapid, occurring within minutes, which is inconsistent with the classical genomic mechanism of T3 that requires transcription and translation.[1] This points to distinct signaling pathways initiated at the cell membrane.

The Trace Amine-Associated Receptor 1 (TAAR1)

A key breakthrough was the identification of the G protein-coupled receptor (GPCR) TAAR1 as a high-affinity receptor for T1AM.[1][4][12] T1AM is the most potent endogenous agonist of TAAR1 discovered to date.[12] TAARs are a family of receptors that respond to endogenous trace amines, a group of compounds including molecules like phenylethylamine and tyramine, which act as neuromodulators.[13] T1AM's structural similarity to both thyroid hormones and monoamine neurotransmitters positions it uniquely to bridge these two signaling worlds.[5]

TAAR1 Signaling Cascade

Upon activation by T1AM, TAAR1, like many GPCRs, is thought to couple to G proteins to initiate downstream signaling cascades. While the full pathway is still under investigation, activation of TAAR1 is known to influence cellular function profoundly. However, some studies have shown that T1AM's effects, such as the profound hypothermia, are maintained in TAAR1 knockout mice, strongly indicating that other receptors and pathways are also involved.[2] The α2A-adrenergic receptor has been identified as another potential target.[5]

Figure 2: Postulated T1AM signaling via the TAAR1 GPCR.

Adrenergic System Modulation

Significant evidence points to T1AM acting as an endogenous adrenergic-blocking neuromodulator.[8][14] This is particularly relevant in the central nervous system. Studies have shown that site-directed injections of T1AM into the locus coeruleus, the brain's primary noradrenergic center, alter neuronal firing rates at physiological concentrations.[8] This antagonistic action on the adrenergic system helps explain why its effects are often opposite to those of T3, which tends to potentiate catecholamine effects.[3]

Chapter 4: Physiological Functions and Systemic Effects

The unique molecular mechanisms of T1AM translate into distinct, systemic physiological effects, particularly in the nervous, cardiovascular, and metabolic systems.

Neuromodulation in the Central Nervous System

T1AM is not just a metabolite but a functional neuromodulator.[5] Autoradiographic studies show that it binds with high affinity to specific brain nuclei, including the locus coeruleus.[8] Its ability to act as an adrenergic-blocking agent in this region suggests a role in regulating arousal, stress, and attention.[8][14] This function may serve as a physiological counterbalance to the excitatory effects of high T3 levels on the adrenergic system.[8]

Cardiovascular Regulation

In stark contrast to T3, which increases heart rate and cardiac output, T1AM exerts potent negative inotropic (reducing contractility) and chronotropic (reducing heart rate) effects.[1][15][16] In isolated working heart preparations, T1AM rapidly reduces cardiac output.[1][15] This effect appears to be mediated by a pathway involving tyrosine kinases and phosphatases, but is independent of cAMP and other common signaling molecules like PKA and PKC.[15] This discovery points to a novel aminergic system that modulates cardiac function.[15]

Metabolic and Thermoregulatory Control

Perhaps the most dramatic reported effect of T1AM administration in rodents is a rapid and profound drop in core body temperature.[1][5][17] This hypothermic response is accompanied by a decrease in metabolic rate, again, the opposite of T3's well-known calorigenic effect.[5][18] These findings suggest T1AM may play a role in physiological states requiring energy conservation, such as hibernation or torpor.[3][4]

Table 1: Comparison of Physiological Effects of T3 vs. T1AM

| Parameter | Triiodothyronine (T3) | 3-Iodothyronamine (T1AM) |

| Primary Receptor | Nuclear THRs (TRα, TRβ)[19] | TAAR1, α2A-adrenergic[5][12] |

| Onset of Action | Slow (hours to days)[1] | Rapid (minutes)[1][17] |

| Heart Rate | Increased (Tachycardia)[3][20] | Decreased (Bradycardia)[1][5] |

| Cardiac Output | Increased[3][21] | Decreased[1][15] |

| Body Temperature | Increased (Calorigenic)[22] | Decreased (Hypothermic)[1][5] |

| Basal Metabolic Rate | Increased[3][22] | Decreased[5] |

Chapter 5: Role in Pathophysiology

Alterations in T1 levels are observed in several disease states, suggesting it may be both a biomarker and a participant in pathophysiology.

-

Thyroid Disorders: As expected, serum levels of T1 metabolites are correlated with thyroid function, being elevated in hyperthyroid patients and decreased in hypothyroid patients.[11][23]

-

Non-Thyroidal Illness: The most striking finding is the significant elevation of 3'-T1 in patients with chronic renal failure.[11] This strongly suggests that the kidneys are a primary site of clearance and that its accumulation in renal disease could contribute to the systemic symptoms of uremia.

-

Potential Therapeutic Applications: The unique pharmacological profile of T1AM has generated interest in its therapeutic potential. Its ability to rapidly lower metabolic rate and cardiac workload without acting on nuclear receptors makes T1AM analogs attractive candidates for treating conditions like metabolic syndrome, heart failure, or for inducing therapeutic hypothermia after ischemic events like stroke or myocardial infarction.[4][24]

Chapter 6: Methodologies for the Study of this compound

Investigating the function of T1 and its metabolites requires robust and sensitive analytical techniques. The causality behind experimental choices in this field rests on the ability to accurately quantify these low-abundance molecules and to reliably assess their effects on specific biological systems.

Protocol 1: Quantification of T1 and its Metabolites using LC-MS/MS

Rationale: Early studies relied on radioimmunoassays (RIAs), which can suffer from cross-reactivity and limited specificity.[11][23][25] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is now the gold standard, offering superior sensitivity and structural confirmation, which is critical for distinguishing between closely related iodothyronine isomers and metabolites.[9] Using stable isotope-labeled internal standards is a self-validating step, as it corrects for variations in sample extraction efficiency and matrix effects during ionization, ensuring trustworthiness of the quantitative data.

Methodology:

-

Sample Preparation (Serum):

-

To 100 µL of serum, add an internal standard mixture containing known concentrations of stable isotope-labeled analogs (e.g., ¹³C₆-T1AM).

-

Perform protein precipitation by adding 300 µL of ice-cold acetonitrile. Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the sample in 50 µL of mobile phase A.

-

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol.

-

Gradient: Run a linear gradient from 10% B to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for each analyte and its corresponding internal standard to ensure identity confirmation. For T1AM, this could be the transition from its protonated molecular ion to fragments representing the loss of the amine group or iodine.

-

-

Quantification:

-

Generate a calibration curve using a series of known concentrations of standards spiked into a matrix (e.g., charcoal-stripped serum).

-

Calculate the analyte concentration in unknown samples by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.

-

Figure 3: LC-MS/MS workflow for T1AM quantification.

Protocol 2: Ex Vivo Analysis of Cardiovascular Effects using a Langendorff Heart Preparation

Rationale: To confirm that the cardiovascular effects of T1AM are direct actions on the heart, independent of systemic neural and endocrine signals, an ex vivo isolated heart preparation is the ideal system. The Langendorff setup allows for the controlled perfusion of the heart with specific compounds while measuring key functional parameters. This creates a self-validating system where the only variable changed is the presence of the test compound.

Methodology:

-

Heart Isolation:

-

Anesthetize a rodent (e.g., Sprague-Dawley rat) following approved institutional animal care protocols.

-

Perform a thoracotomy, rapidly excise the heart, and immediately place it in ice-cold Krebs-Henseleit (KH) buffer.

-

Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O₂ / 5% CO₂) KH buffer maintained at 37°C.

-

-

Stabilization:

-

Allow the heart to stabilize for a 20-30 minute period. During this time, monitor heart rate (HR) and left ventricular developed pressure (LVDP) using a pressure transducer connected to a balloon inserted into the left ventricle.

-

-

Experimental Protocol:

-

Baseline: Record baseline HR and LVDP for 10 minutes with KH buffer alone.

-

T1AM Perfusion: Switch to KH buffer containing a specific concentration of T1AM (e.g., 1 µM, 10 µM, 25 µM). The use of a dose-response curve is crucial for determining potency.[15]

-

Continuously record HR and LVDP for the duration of the perfusion (e.g., 30 minutes).

-

Washout: Switch back to the T1AM-free KH buffer and record for another 20-30 minutes to assess the reversibility of the effects.

-

-

Data Analysis:

-

Express the HR and LVDP data at each time point as a percentage of the stable baseline values.

-

Compare the effects across different T1AM concentrations to determine a dose-response relationship.

-

Chapter 7: Conclusion and Future Directions

This compound and, more significantly, its amine derivative 3-iodothyronamine, are not inert metabolic end-products but are key players in a newly appreciated branch of thyroid hormone signaling. Their rapid, non-genomic actions via receptors like TAAR1 present a fascinating counterpoint to the classical T3/nuclear receptor axis. T1AM's function as an endogenous adrenergic-blocking neuromodulator and a potent regulator of cardiovascular and metabolic function opens up exciting avenues for both basic research and therapeutic development.

Key questions remain:

-

What are the other physiological receptors for T1AM that account for its TAAR1-independent effects?

-

What is the full downstream signaling network activated by T1AM in different tissues like the heart and brain?

-

How are the biosynthesis and metabolism of T1AM regulated in health and disease?

-

What is the precise physiological role of this signaling axis in humans?

Answering these questions will require the continued application of sophisticated analytical methods, targeted molecular biology, and integrated physiological studies. The exploration of this new chapter in endocrinology promises to deepen our understanding of metabolic regulation and may yield novel therapies for some of our most pressing health challenges.

References

- Vertex AI Search. (2023). Thyroid Hormone Synthesis | T3 - T4 - YouTube.

- Hoefig, C. S., Köhrle, J., et al. (2018). 3-Iodothyronamine—A Thyroid Hormone Metabolite With Distinct Target Profiles and Mode of Action. Endocrine Reviews.

- Wu, S. Y., et al. (2008). 3'-monoiodothyronine sulfate and Triac sulfate are thyroid hormone metabolites in developing sheep. Pediatric Research.

- Gereben, B., et al. (2021). Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. Endocrinology and Metabolism.

- Gereben, B., & Visser, T. J. (2017). Metabolism of Thyroid Hormone. Endotext.

- Catalyst University. (2014). Biochemistry | Thyroid Hormones - YouTube.

- Wikipedia. (n.d.). Thyroid hormones.

- Dratman, M. B., et al. (2010). 3-Monoiodothyronamine: the rationale for its action as an endogenous adrenergic-blocking neuromodulator. Brain Research.

- Saba, A., et al. (2009). Cardiac effects of 3-iodothyronamine: a new aminergic system modulating cardiac function. FASEB Journal.

- Scanlan, T. S., et al. (2004). 3-Iodothyronamine is an endogenous and rapid-acting derivative of thyroid hormone. Nature Medicine.

- Geraci, T., et al. (2011). Identification and quantification of 3-iodothyronamine metabolites in mouse serum using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B.

- Creative Diagnostics. (n.d.). Thyroid Hormone Signaling Pathway.

- Scanlan, T. S. (2009). 3-Iodothyronamine (T(1)AM): a new chapter of thyroid hormone endocrinology? Endocrinology.

- Faber, J., et al. (1983). Serum 3'-monoiodothyronine levels in normal subjects and in patients with thyroid and non-thyroid disease. The Journal of Clinical Endocrinology & Metabolism.

- Laurino, A., et al. (2018). Exogenous 3-Iodothyronamine (T1AM) Can Affect Phosphorylation of Proteins Involved on Signal Transduction Pathways in In Vitro Models of Brain Cell Lines, but These Effects Are Not Strengthened by Its Catabolite, 3-Iodothyroacetic Acid (TA1). International Journal of Molecular Sciences.

- Meyer, S., et al. (2017). 3,5-Diiodo-L-Thyronine (3,5-T2) Exerts Thyromimetic Effects on Hypothalamus-Pituitary-Thyroid Axis, Body Composition, and Energy Metabolism in Male Diet-Induced Obese Mice. Endocrinology.

- Smallridge, R. C., et al. (1982). Effect of 3,5,3'-triiodothyronine-induced hyperthyroidism on iodothyronine metabolism in the rat. Endocrinology.

- MacFarlane, I. A., et al. (1982). Radioimmunoassay of 3-L-monoiodothyronine: application in normal human physiology and thyroid disease. Clinica Chimica Acta.